molecular formula C9H10ClF3N2 B15291998 4-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine

4-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B15291998
M. Wt: 238.64 g/mol
InChI Key: FOFOWDOGKSOKMA-UHFFFAOYSA-N
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Description

4-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine is a chemical compound that belongs to the class of trifluoromethylated pyridines. This compound is notable for its unique structural features, which include a trifluoromethyl group, a chloro substituent, and an isopropylamine moiety attached to a pyridine ring. These structural elements contribute to its distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

4-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the chloro and isopropylamine groups contribute to its overall activity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where other similar compounds may not be as effective or versatile .

Properties

Molecular Formula

C9H10ClF3N2

Molecular Weight

238.64 g/mol

IUPAC Name

4-chloro-N-propan-2-yl-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C9H10ClF3N2/c1-5(2)15-8-3-7(10)6(4-14-8)9(11,12)13/h3-5H,1-2H3,(H,14,15)

InChI Key

FOFOWDOGKSOKMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC=C(C(=C1)Cl)C(F)(F)F

Origin of Product

United States

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